- Process for preparation of pseudo-ginsenoside Rh2 and derivatives, China, , ,
Cas no 97744-96-2 (sanchinoside-B1)
sanchinoside-B1 structure
Product Name:sanchinoside-B1
Numero CAS:97744-96-2
MF:C36H62O9
MW:638.872092723846
CID:2053293
PubChem ID:102471598
Update Time:2025-11-02
sanchinoside-B1 Proprietà chimiche e fisiche
Nomi e identificatori
-
- sanchinoside-B1
- 3beta,12beta,25-Trihydroxydammar-(E)-20(22)-ene-6-O-beta-D-glucopyranoside
- 3β,12β,25-Trihydroxydammar-(E)-20(22)-ene-6-O-β-D-glucopyranoside
- D
- Sanchinoside B1
- beta-D-Glucopyranoside, (3beta,6alpha,12beta,20E)-3,12,25-trihydroxydammar-20(22)-en-6-yl
- DTXSID001141534
- (2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(E)-6-hydroxy-6-methylhept-2-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- 97744-96-2
-
- Inchi: 1S/C36H62O9/c1-19(10-9-13-32(2,3)43)20-11-15-35(7)26(20)21(38)16-24-34(6)14-12-25(39)33(4,5)30(34)22(17-36(24,35)8)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/b19-10+/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,34-,35-,36-/m1/s1
- Chiave InChI: SLPPUMWTJMNBCW-SZHHNJADSA-N
- Sorrisi: C[C@]12[C@@]3(CC[C@@H]([C@H]3[C@H](O)C[C@@H]1[C@]1(CC[C@H](O)C(C)(C)[C@@H]1[C@H](C2)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)C)/C(/C)=C/CCC(O)(C)C)C
Proprietà calcolate
- Massa esatta: 638.43938355g/mol
- Massa monoisotopica: 638.43938355g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 7
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 45
- Conta legami ruotabili: 7
- Complessità: 1110
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 15
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.2
- Superficie polare topologica: 160Ų
Proprietà sperimentali
- Densità: 1.23±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilità: Insuluble (2.3E-3 g/L) (25 ºC),
sanchinoside-B1 Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP5184-20mg |
Pseudoginsenoside Rh1 |
97744-96-2 | 98% | 20mg |
$290 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP5184-100mg |
Pseudoginsenoside Rh1 |
97744-96-2 | 98% | 100mg |
$890 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP5184-5mg |
Pseudoginsenoside Rh1 |
97744-96-2 | 98% | 5mg |
$120 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP5184-10mg |
Pseudoginsenoside Rh1 |
97744-96-2 | 98% | 10mg |
$190 | 2023-09-19 |
sanchinoside-B1 Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Dichloromethane , Acetic anhydride , Pyridine ; 10 h, 40 °C
1.2 Reagents: Sulfuric acid Solvents: Dichloromethane ; 20 h, 4 °C
1.3 Reagents: Sodium hydroxide ; pH 7
1.4 Reagents: Sodium hydroxide Solvents: Ethanol , 1,4-Dioxane , Water ; 5 h, 90 °C
1.5 pH 7
1.2 Reagents: Sulfuric acid Solvents: Dichloromethane ; 20 h, 4 °C
1.3 Reagents: Sodium hydroxide ; pH 7
1.4 Reagents: Sodium hydroxide Solvents: Ethanol , 1,4-Dioxane , Water ; 5 h, 90 °C
1.5 pH 7
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , 1,4-Dioxane , Water ; 5 h, pH 7.0, 90 °C
Riferimento
- Pseudo-ginsenoside derivatives and preparation method, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Ethanol , Water ; 4 d, 26 °C
Riferimento
- Microbial Transformation of 20(S)-Protopanaxatriol-Type Saponins by Absidia coerulea, Journal of Natural Products, 2007, 70(7), 1203-1206
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: Ethanol , Water ; 4 d, 26 °C
Riferimento
Microbial Transformation of 20(S)-Protopanaxatriol-Type Saponins by Absidia coerulea
,
Journal of Natural Products,
2007,
70(7),
1203-1206
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 4 h, 90 °C
Riferimento
- Semi-synthesis and cellular effects of three different ginsenosides derived from Re, Rh1, and PPT, Chemistry of Natural Compounds, 2019, 55(1), 66-73
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Semi-synthesis of twelve known 20Z/E pseudo-ginsenosides and their comparative study of antioxidative activity in free radical induced hemolysis of rabbit erythrocytes, Chemical & Pharmaceutical Bulletin, 2018, 66(5), 535-540
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Acetic acid , Methanol ; 4 h, -10 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ; 4 h, 90 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ; 4 h, 90 °C
Riferimento
- Semi-synthesis and cellular effects of three different ginsenosides derived from Re, Rh1, and PPT, Chemistry of Natural Compounds, 2019, 55(1), 66-73
Metodo di produzione 8
Condizioni di reazione
1.1 Solvents: Pyridine ; 24 h, rt
1.2 Solvents: Methanol ; rt
2.1 Reagents: Sulfuric acid Solvents: Acetic acid , Methanol ; 4 h, -10 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ; 4 h, 90 °C
1.2 Solvents: Methanol ; rt
2.1 Reagents: Sulfuric acid Solvents: Acetic acid , Methanol ; 4 h, -10 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol ; 4 h, 90 °C
Riferimento
- Semi-synthesis and cellular effects of three different ginsenosides derived from Re, Rh1, and PPT, Chemistry of Natural Compounds, 2019, 55(1), 66-73
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Ethanol , Water ; 4 d, 26 °C
Riferimento
Microbial Transformation of 20(S)-Protopanaxatriol-Type Saponins by Absidia coerulea
,
Journal of Natural Products,
2007,
70(7),
1203-1206
sanchinoside-B1 Raw materials
- Notoginsenoside R1
- β-D-Glucopyranoside, (3β,6α,12β,20Z)-3,12-bis(acetyloxy)-25-hydroxydammar-20(22)-en-6-yl, 2,3,4,6-tetraacetate
- Ginsenoside Rh1
- Ginsenoside RG1
- Ginsenoside Re
- β-D-Glucopyranoside, (3β,6α,12β,20E)-3,12-bis(acetyloxy)-25-hydroxydammar-20(22)-en-6-yl, 3,4,6-triacetate
- β-D-Glucopyranoside, (3β,6α,12β)-3,12-bis(acetyloxy)-20-hydroxydammar-24-en-6-yl, 2,3,4,6-tetraacetate
- Ginsenoside Re1
- β-D-Glucopyranoside, (3β,6α,12β,20E)-3,12-bis(acetyloxy)-25-hydroxydammar-20(22)-en-6-yl, 2,3,4,6-tetraacetate
sanchinoside-B1 Preparation Products
- Notoginsenoside ST13 (2015215-13-9)
- Ginsenoside Rh1 (63223-86-9)
- (3β,6α,12β)-3,12,20,25-Tetrahydroxydammaran-6-yl 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside (80928-46-7)
- sanchinoside-B1 (97744-96-2)
- (3β,6α,12β,20E)-3,12,25-Trihydroxydammar-20(22)-en-6-yl 2-O-β-D-xylopyranosyl-β-D-glucopyranoside (948046-16-0)
- 20(R)-Notoginsenoside R2 (948046-15-9)
- Ginsenoside Rh4 (174721-08-5)
- Notoginsenoside R2 (80418-25-3)
- Ginsenoside Rg2 (52286-74-5)
- (3beta,6alpha,12beta,20E)-3,12,25-Trihydroxydammar-20(22)-en-6-yl 2-O-6-deoxy-alpha-L-mannopyranosyl-beta-D-glucopyranoside (948046-19-3)
- (3β,6α,12β,20ξ)-3,12,20,25-Tetrahydroxydammaran-6-yl 2-O-β-D-xylopyranosyl-β-D-glucopyranoside (948046-18-2)
- (20R)-Ginsenoside Rh1 (80952-71-2)
sanchinoside-B1 Letteratura correlata
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
97744-96-2 (sanchinoside-B1) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti